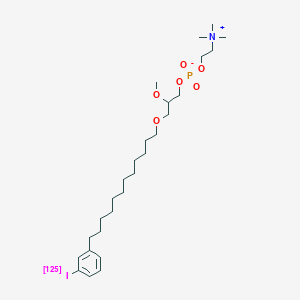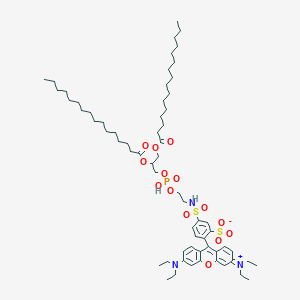
Conduritol aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conduritol aziridine is a synthetic compound that has gained significant attention in the field of chemical biology and medicinal chemistry. It is a highly reactive molecule that can form covalent bonds with various biological molecules, including proteins, nucleic acids, and lipids. This property of conduritol aziridine has made it a valuable tool for studying biological processes and developing new therapeutic agents.
Wirkmechanismus
Conduritol aziridine forms covalent bonds with biological molecules, primarily through the reaction of its aziridine ring with nucleophilic amino acid residues in proteins. This covalent modification can lead to the inhibition of protein function, alteration of protein stability, and induction of protein degradation. The mechanism of action of conduritol aziridine is highly dependent on the specific biological target and the nature of the covalent bond formed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of conduritol aziridine are highly dependent on the specific biological target and the nature of the covalent bond formed. In general, conduritol aziridine can induce protein degradation, alter protein stability, and inhibit protein function. These effects can lead to changes in cellular signaling pathways, gene expression, and cellular metabolism. The physiological effects of conduritol aziridine are still being studied, but it has shown promise as a therapeutic agent for the treatment of cancer, viral infections, and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using conduritol aziridine in lab experiments include its ability to form covalent bonds with biological molecules, its high reactivity, and its versatility as a chemical probe. However, there are also limitations to its use, including its potential toxicity, the specificity of the covalent bond formed, and the difficulty in controlling the reaction conditions.
Zukünftige Richtungen
There are several future directions for research on conduritol aziridine. One area of interest is the development of more selective and potent derivatives of conduritol aziridine for use as therapeutic agents. Another area of interest is the identification and characterization of new biological targets for conduritol aziridine. Finally, the development of new methods for controlling the covalent modification of biological molecules by conduritol aziridine is also an area of active research.
Conclusion:
In conclusion, conduritol aziridine is a valuable tool for studying biological processes and developing new therapeutic agents. Its ability to form covalent bonds with biological molecules has made it a versatile chemical probe for identifying and characterizing protein targets for drug discovery. However, there are also limitations to its use, including its potential toxicity and the difficulty in controlling the reaction conditions. Future research on conduritol aziridine will focus on developing more selective and potent derivatives, identifying new biological targets, and developing new methods for controlling covalent modification.
Synthesemethoden
Conduritol aziridine can be synthesized through a multistep process starting from D-mannitol. The first step involves the protection of the hydroxyl groups of D-mannitol using acetyl chloride to form the acetylated derivative. The acetylated D-mannitol is then treated with hydrogen bromide to form the 1,2,3,4,5-pentabromo derivative. The pentabromo derivative is then reacted with sodium azide to form the pentazido derivative. Finally, the pentazido derivative is reduced with triphenylphosphine to form conduritol aziridine.
Wissenschaftliche Forschungsanwendungen
Conduritol aziridine has been widely used as a chemical probe for studying various biological processes, including protein folding, enzyme catalysis, and signal transduction. It has also been used as a tool for developing new therapeutic agents for the treatment of cancer, viral infections, and autoimmune diseases. The ability of conduritol aziridine to form covalent bonds with biological molecules has made it a valuable tool for identifying and characterizing protein targets for drug discovery.
Eigenschaften
CAS-Nummer |
123788-61-4 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(1R,2S,3R,4R,5S,6S)-7-azabicyclo[4.1.0]heptane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11NO4/c8-3-1-2(7-1)4(9)6(11)5(3)10/h1-11H/t1-,2+,3-,4-,5+,6+/m0/s1 |
InChI-Schlüssel |
UVCVKSCVWUWBRS-UZAAGFTCSA-N |
Isomerische SMILES |
[C@H]12[C@H](N1)[C@@H]([C@H]([C@@H]([C@H]2O)O)O)O |
SMILES |
C12C(N1)C(C(C(C2O)O)O)O |
Kanonische SMILES |
C12C(N1)C(C(C(C2O)O)O)O |
Synonyme |
1,2-dideoxy-1,2-epimino-myo-inositol 1,2-dideoxy-1,2-iminoinositol conduritol aziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)



